1-Chloro-4-(pent-1-ynyl)benzene
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Overview
Description
1-Chloro-4-(pent-1-ynyl)benzene is an organic compound with the molecular formula C11H9Cl It consists of a benzene ring substituted with a chlorine atom and a pent-1-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(pent-1-ynyl)benzene can be synthesized through various methodsThis reaction typically involves the coupling of 1-chloro-4-iodobenzene with pent-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Sonogashira coupling reaction remains a viable method for large-scale synthesis due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(pent-1-ynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles, forming substituted alkenes or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under high-temperature conditions (above 350°C) can facilitate the substitution of the chlorine atom.
Electrophilic Addition: Reagents such as hydrogen halides (HX) can add across the triple bond of the alkyne group under mild conditions.
Major Products Formed:
Phenol Derivatives: Formed through nucleophilic substitution reactions.
Substituted Alkenes/Alkanes: Formed through electrophilic addition reactions.
Scientific Research Applications
1-Chloro-4-(pent-1-ynyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(pent-1-ynyl)benzene involves its ability to undergo nucleophilic substitution and electrophilic addition reactions. The chlorine atom and the alkyne group are key functional groups that participate in these reactions. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with a phenylethynyl group instead of a pent-1-ynyl group.
1-Chloro-4-(chloromethyl)benzene: Contains a chloromethyl group instead of a pent-1-ynyl group.
Properties
CAS No. |
672263-60-4 |
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Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloro-4-pent-1-ynylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-3H2,1H3 |
InChI Key |
YXTMZOHVWOZIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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